molecular formula C7H16N2 B079605 4-(Aminomethyl)cyclohexylamine CAS No. 13338-82-4

4-(Aminomethyl)cyclohexylamine

Cat. No. B079605
CAS RN: 13338-82-4
M. Wt: 128.22 g/mol
InChI Key: RRCZRUXYTNNVBQ-UHFFFAOYSA-N
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Patent
US05210286

Procedure details

To a flask similar to that used in Example 12, there were added 10.0 g (0.056 mole) of a mixture of (3-isocyanatocyclohexyl) methylisocyanate and (4-isocyanatocyclohexyl)methylisocyanate (obtained by phosgenation of a mixture of (3-aminocyclohexyl) methylamine and (4-aminocyclohexyl)methylamine; hereunder referred to as "ICMI") and 3.3 g of butyl acetate to dissolve the former in the latter and the temperature was adjusted to 25° C. with stirring in a nitrogen gas blanket. 0.4 g (3.2×10-4 mole) of a catalyst B (prepared in the same manner as in Example 12) was added thereto, then the flask was externally warmed or cooled to control the temperature of the solution to 60° C.
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][N:11]=C=O)[CH2:5]1)=C=O.[N:14]([CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][N:24]=C=O)[CH2:19][CH2:18]1)=C=O>>[NH2:1][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][NH2:11])[CH2:5]1.[NH2:14][CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][NH2:24])[CH2:19][CH2:18]1

Inputs

Step One
Name
mixture
Quantity
10 g
Type
reactant
Smiles
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CCC1)CN=C=O
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CCC(CC1)CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask similar to that used in Example 12, there

Outcomes

Product
Name
Type
product
Smiles
NC1CC(CCC1)CN
Name
Type
product
Smiles
NC1CCC(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05210286

Procedure details

To a flask similar to that used in Example 12, there were added 10.0 g (0.056 mole) of a mixture of (3-isocyanatocyclohexyl) methylisocyanate and (4-isocyanatocyclohexyl)methylisocyanate (obtained by phosgenation of a mixture of (3-aminocyclohexyl) methylamine and (4-aminocyclohexyl)methylamine; hereunder referred to as "ICMI") and 3.3 g of butyl acetate to dissolve the former in the latter and the temperature was adjusted to 25° C. with stirring in a nitrogen gas blanket. 0.4 g (3.2×10-4 mole) of a catalyst B (prepared in the same manner as in Example 12) was added thereto, then the flask was externally warmed or cooled to control the temperature of the solution to 60° C.
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][N:11]=C=O)[CH2:5]1)=C=O.[N:14]([CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][N:24]=C=O)[CH2:19][CH2:18]1)=C=O>>[NH2:1][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10][NH2:11])[CH2:5]1.[NH2:14][CH:17]1[CH2:22][CH2:21][CH:20]([CH2:23][NH2:24])[CH2:19][CH2:18]1

Inputs

Step One
Name
mixture
Quantity
10 g
Type
reactant
Smiles
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CCC1)CN=C=O
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CCC(CC1)CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask similar to that used in Example 12, there

Outcomes

Product
Name
Type
product
Smiles
NC1CC(CCC1)CN
Name
Type
product
Smiles
NC1CCC(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.